3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Descripción

Propiedades

IUPAC Name |

4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14-15,20-25H,1-2,5-6,11H2/t14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACLCJIHILFMRQ-HUUCEWRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unveiling a Novel Diarylheptanoid: A Technical Guide to the Discovery and Isolation of (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the naturally occurring diarylheptanoid, (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The compound has been identified in plant species including Tacca chantrieri and Curcuma comosa Roxb.[1][2][3]

Compound Profile and Physicochemical Properties

The subject compound, systematically named 4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol, belongs to the diarylheptanoid class of natural products.[3] These compounds are characterized by two aromatic rings linked by a seven-carbon chain.[4] The specific stereochemistry and hydroxylation pattern of this molecule contribute to its unique chemical properties and potential biological activities.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₆ | [3][4] |

| Molecular Weight | 348.39 g/mol | [2][3] |

| CAS Number | 408324-01-6 | [2][5] |

| Appearance | Colorless Needles | [4] |

| Specific Rotation | [α]D²⁴ +18.4° (c 0.55, MeOH) | [4] |

| HR-FABMS (m/z) | 349.1649 [M+H]⁺ (Calcd. for C₁₉H₂₅O₆, 349.1651) | [4] |

Discovery and Natural Occurrence

This diarylheptanoid was first reported as a new natural product isolated from the rhizomes of the Black Bat Flower, Tacca chantrieri.[4][6] This discovery marked the first instance of diarylheptanoids being isolated from the Taccaceae plant family.[7] Subsequent reports have also identified its presence in the roots of Curcuma comosa Roxb., a plant in the ginger family (Zingiberaceae).[1][2]

Experimental Protocols: Isolation from Tacca chantrieri

The following protocol details the methodology for the extraction and isolation of (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from its natural source, as described by Yokosuka et al. (2002).[4]

Plant Material and Extraction

-

Preparation : Air-dried rhizomes of Tacca chantrieri (3.0 kg) are pulverized.

-

Initial Extraction : The powdered plant material is extracted twice with methanol (MeOH) at room temperature.

-

Concentration : The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract (210 g).

Solvent Partitioning

-

Suspension : The crude MeOH extract is suspended in water (H₂O).

-

Fractionation : The aqueous suspension is sequentially partitioned with n-hexane, diethyl ether (Et₂O), and n-butanol (n-BuOH).

-

Fraction Selection : The Et₂O-soluble fraction (27.0 g) is selected for further purification based on preliminary analysis.

Chromatographic Purification

-

Step 1: Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel.

-

Mobile Phase : A stepwise gradient of n-hexane and acetone.

-

Outcome : The Et₂O fraction is separated into five sub-fractions (Fr. 1-5). Fraction 4 (6.5 g) is retained.

-

-

Step 2: Octadecylsilyl (ODS) Silica Gel Column Chromatography :

-

Stationary Phase : ODS silica gel.

-

Mobile Phase : A stepwise gradient of MeOH and H₂O.

-

Outcome : Fraction 4 is further separated. Elution with 50% MeOH in H₂O yields a sub-fraction containing the target compound.

-

-

Step 3: Final Purification via Preparative HPLC :

-

Stationary Phase : ODS column.

-

Mobile Phase : Isocratic elution with 40% MeOH in H₂O.

-

Result : Pure (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane (125 mg) is obtained.

-

Spectroscopic Characterization Data

The structural elucidation of the compound was achieved through comprehensive spectroscopic analysis. The following tables summarize the nuclear magnetic resonance (NMR) data as reported in the literature.[4]

¹H-NMR Spectral Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.65, 2.53 | m | |

| 2 | 1.63 | m | |

| 3 | 3.77 | m | |

| 4 | 1.45 | t-like | 6.5 |

| 5 | 3.77 | m | |

| 6 | 1.63 | m | |

| 7 | 2.65, 2.53 | m | |

| 1'-H-2 | 6.68 | d | 1.8 |

| 1'-H-5 | 6.66 | d | 8.0 |

| 1'-H-6 | 6.53 | dd | 8.0, 1.8 |

| 7'-H-2 | 6.68 | d | 1.8 |

| 7'-H-5 | 6.66 | d | 8.0 |

| 7'-H-6 | 6.53 | dd | 8.0, 1.8 |

¹³C-NMR Spectral Data (125 MHz, CD₃OD)

| Position | δC (ppm) |

| 1 | 32.9 |

| 2 | 44.7 |

| 3 | 70.3 |

| 4 | 46.1 |

| 5 | 70.3 |

| 6 | 44.7 |

| 7 | 32.9 |

| 1'-C-1 | 135.2 |

| 1'-C-2 | 117.1 |

| 1'-C-3 | 146.1 |

| 1'-C-4 | 144.4 |

| 1'-C-5 | 116.5 |

| 1'-C-6 | 121.2 |

| 7'-C-1 | 135.2 |

| 7'-C-2 | 117.1 |

| 7'-C-3 | 146.1 |

| 7'-C-4 | 144.4 |

| 7'-C-5 | 116.5 |

| 7'-C-6 | 121.2 |

Biological Activity: Cytotoxicity

The isolated diarylheptanoid, along with other related compounds, was evaluated for its cytotoxic activity against several human cell lines. The study utilized a modified MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration-dependent inhibitory effects.[4][7]

Cytotoxicity Data (IC₅₀ Values)

| Cell Line | Compound | IC₅₀ (μg/mL) |

| HL-60 (Human promyelocytic leukemia) | (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane | >100 |

| HSC-2 (Human oral squamous carcinoma) | (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane | >100 |

| HGF (Human gingival fibroblasts) | (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane | >100 |

The results indicate that at concentrations up to 100 μg/mL, the compound did not exhibit significant cytotoxicity against the tested cancer cell lines or normal fibroblasts.[4]

Conclusion and Future Directions

The successful isolation and structural elucidation of (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from Tacca chantrieri has expanded the known chemical diversity of the Taccaceae family. While initial cytotoxicity screenings were negative, the complex structure of this diarylheptanoid warrants further investigation into other potential biological activities. Its presence in multiple plant genera suggests a conserved biosynthetic pathway and a potential ecological or medicinal role. Further research could explore its potential as an anti-inflammatory, neuroprotective, or estrogenic agent, activities that have been noted for other structurally related diarylheptanoids.[8][9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New diarylheptanoids and diarylheptanoid glucosides from the rhizomes of Tacca chantrieri and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS#:408324-01-6 | 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane | Chemsrc [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Neuroprotective and Anti-inflammatory Ditetrahydrofuran-Containing Diarylheptanoids from Tacca chantrieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diarylheptanoid phytoestrogens isolated from the medicinal plant Curcuma comosa: biologic actions in vitro and in vivo indicate estrogen receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Sources and Bioactivity of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. This document consolidates key information from scientific literature to support further research and development efforts.

Natural Occurrences

The diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane has been identified in plant species belonging to the Zingiberaceae and Taccaceae families. The primary documented sources are:

-

Curcuma comosa Roxb.: The roots and rhizomes of this plant, a member of the ginger family, are a significant source of this compound and other structurally related diarylheptanoids.[1][2]

-

Tacca chantrieri André: Also known as the Black Bat Flower, the rhizomes of this plant have been reported to contain 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane.[3][4]

Quantitative Analysis

Table 1: Quantitative Data for Major Diarylheptanoids in Curcuma comosa Rhizomes

| Diarylheptanoid | Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |

| (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | HPLC-DAD | 0.22 | 0.69 | [5] |

| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | HPLC-DAD | 0.06 | 0.18 | [5] |

| (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol | HPLC-DAD | 0.08 | 0.24 | [5] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of diarylheptanoids from their natural sources, as adapted from published research.

Extraction and Isolation of Diarylheptanoids from Tacca chantrieri

This protocol describes a representative method for the isolation of diarylheptanoids, including 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, from the rhizomes of Tacca chantrieri.

-

Plant Material and Extraction:

-

Air-dried and powdered rhizomes of Tacca chantrieri are extracted with methanol (MeOH) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude methanol extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

-

Chromatographic Separation:

-

The EtOAc-soluble fraction is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of n-hexane and acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further purification of fractions containing diarylheptanoids is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

-

Quantification of Diarylheptanoids by HPLC-DAD

This protocol outlines a general procedure for the quantitative analysis of diarylheptanoids in plant extracts, based on methods used for Curcuma comosa.

-

Standard and Sample Preparation:

-

Stock solutions of isolated and purified diarylheptanoid standards are prepared in methanol.

-

Dried plant material is powdered and extracted with methanol using sonication.

-

The extract is filtered through a 0.45 µm membrane filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution system of acetonitrile and 0.1% acetic acid in water is typically employed.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-Array Detector (DAD) monitoring at a wavelength of 280 nm.

-

-

Method Validation:

-

The method should be validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ) according to standard guidelines.

-

Signaling Pathways

Diarylheptanoids from Curcuma comosa have been shown to exert biological effects, notably estrogenic activity, through the modulation of specific signaling pathways. The primary mechanism involves the activation of the estrogen receptor alpha (ERα).

Estrogen Receptor-Mediated Signaling

The binding of diarylheptanoids to ERα initiates a cascade of downstream events that influence gene expression and cellular processes. One such pathway involves the enhancement of erythropoietin (Epo) sensitivity through the activation of STAT5, MAPK/ERK, and PI3K/AKT pathways.

Caption: Estrogen Receptor-Mediated Signaling of Diarylheptanoids.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation, purification, and analysis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from its natural sources.

Caption: General Experimental Workflow for Diarylheptanoid Isolation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. New diarylheptanoids and diarylheptanoid glucosides from the rhizomes of Tacca chantrieri and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

The Biosynthesis of Diarylheptanoids in Curcuma comosa: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Curcuma comosa Roxb., a member of the Zingiberaceae family, is a significant source of bioactive diarylheptanoids, compounds noted for their diverse pharmacological activities, including estrogenic, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of these valuable secondary metabolites. Drawing upon established knowledge of the general phenylpropanoid pathway and research into related Curcuma species, this document outlines the key enzymatic steps, precursor molecules, and intermediates leading to the formation of the diarylheptanoid scaffold. Detailed experimental protocols for the quantification of diarylheptanoids and analysis of gene expression are provided, alongside a compilation of relevant quantitative data. Furthermore, signaling pathways influenced by C. comosa diarylheptanoids are visualized to aid in understanding their mechanism of action. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential of Curcuma comosa and the metabolic engineering of its bioactive compounds.

Proposed Biosynthesis Pathway of Diarylheptanoids in Curcuma comosa

The biosynthesis of diarylheptanoids in Curcuma comosa is believed to follow the general phenylpropanoid pathway, which furnishes the necessary aromatic precursors. These precursors are subsequently elongated and cyclized by polyketide synthases to form the characteristic C6-C7-C6 diarylheptanoid backbone. While the specific enzymes from Curcuma comosa have not been fully characterized, the pathway can be inferred from studies on other plants and related Curcuma species.[1][2][3]

The proposed pathway initiates with the amino acid L-phenylalanine. A series of three core enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate.[1] This activated cinnamic acid derivative then enters the polyketide synthesis machinery to form the diarylheptanoid structure.

Core Phenylpropanoid Pathway

The initial steps of the pathway are catalyzed by three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, committing the precursor to the phenylpropanoid pathway.[2]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[1]

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA.[1][3]

Diarylheptanoid Backbone Formation

The formation of the seven-carbon chain connecting the two phenyl rings is mediated by Type III Polyketide Synthases (PKSs). In the closely related Curcuma longa, two such enzymes, diketide-CoA synthase (DCS) and curcumin synthase (CURS), are responsible for curcuminoid biosynthesis.[4][5] A similar mechanism is proposed for diarylheptanoid synthesis in Curcuma comosa. These enzymes would catalyze the condensation of a phenylpropanoid-derived starter unit (e.g., p-coumaroyl-CoA or feruloyl-CoA) with malonyl-CoA extender units to assemble the diarylheptanoid scaffold. The diversity of diarylheptanoids found in C. comosa likely arises from the use of different starter and extender units, as well as subsequent modifications such as reduction, hydroxylation, and methylation.

Signaling Pathways Modulated by Curcuma comosa Diarylheptanoids

Diarylheptanoids isolated from Curcuma comosa have been shown to modulate several key signaling pathways, contributing to their observed biological activities. Understanding these interactions is crucial for drug development.

-

Estrogen Receptor Signaling: Certain diarylheptanoids, such as (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD), act as phytoestrogens. Their effects are mediated through estrogen receptors, and can be blocked by estrogen receptor antagonists. This interaction is central to their bone-protective effects.[6]

-

MAP Kinase Pathway: DPHD has been observed to activate the MAP kinase signaling pathway in human osteoblasts, contributing to cell proliferation and differentiation.[6]

-

Nrf-2 Activation: The diarylheptanoid ASPP 092 has demonstrated neuroprotective effects by activating the Nrf-2 transcription factor. Nrf-2 is a master regulator of the antioxidant response, and its activation leads to the expression of a suite of protective enzymes.[7]

Quantitative Data

Quantitative analysis of diarylheptanoids is essential for standardization of extracts and for pharmacokinetic studies. The following tables summarize key quantitative data from the literature.

Table 1: Pharmacokinetic Parameters of Diarylheptanoids in Rats Following Oral Administration [8]

| Compound | Dose (mg/kg) | Cmax (mg/L) | t1/2 (hours) | Bioavailability (%) |

| (6E)-1,7-diphenylhept-6-en-3-one (DPH1) | 125 | 0.85 | 10.86 | 31.2 |

| 250 | 1.46 | 3.85 | 22.61 | |

| (4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol (DPH2) | 125 | 0.17 | 6.3 | 24.01 |

| 250 | 0.17 | 2.77 | 17.66 | |

| (6E)-1,7-diphenylhept-6-en-3-ol (DPH3) | 125 | 0.53 | 4.62 | 31.56 |

| 250 | 0.61 | 2.10 | 17.73 |

Table 2: HPLC-DAD Method Validation for Quantification of Diarylheptanoids in Curcuma comosa Rhizomes [9]

| Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| (3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol | >0.999 | 0.06 | 0.18 | 98.35 - 103.90 |

| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | >0.999 | 0.22 | 0.69 | 98.35 - 103.90 |

| (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol | >0.999 | 0.18 | 0.54 | 98.35 - 103.90 |

Experimental Protocols

Quantification of Diarylheptanoids by HPLC-DAD[9]

This protocol describes a validated method for the simultaneous quantification of three marker diarylheptanoids in C. comosa rhizomes.

a) Sample Preparation:

-

Dried rhizomes of C. comosa are pulverized into a fine powder.

-

A precise amount of the powder is extracted with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

-

The extract is filtered and the solvent is evaporated under reduced pressure.

-

The dried extract is redissolved in the mobile phase for HPLC analysis.

b) Chromatographic Conditions:

-

Column: Luna C18 analytical column.

-

Mobile Phase: Gradient elution with 0.5% acetic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1 mL/min.

-

Column Temperature: 35°C.

-

Detection: Diode array detector (DAD) at a specified wavelength (e.g., 259 nm).

c) Validation Parameters:

-

Linearity: Assessed by constructing calibration curves with standard compounds at multiple concentrations.

-

Precision: Determined by analyzing replicate samples and expressed as relative standard deviation (RSD).

-

Accuracy: Evaluated through recovery studies by spiking known amounts of standards into the sample matrix.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Gene Expression Analysis by qRT-PCR in Zingiberaceae[10][11]

This generalized protocol, adapted from studies on ginger, can be applied to investigate the expression of biosynthesis-related genes in Curcuma comosa.

a) RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from fresh rhizome tissue using a commercial RNA isolation kit or a CTAB-based method.

-

The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

b) Primer Design:

-

Primers for target genes (e.g., PAL, C4H, 4CL, PKS) and a stable reference gene (e.g., actin or tubulin) are designed using appropriate software.

-

Primer specificity should be verified by melt curve analysis and gel electrophoresis of the PCR product.

c) qRT-PCR Reaction:

-

The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix.

-

The reaction mixture typically contains cDNA, forward and reverse primers, and the master mix.

-

A standard thermal cycling program is used: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

d) Data Analysis:

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Conclusion

The biosynthesis of diarylheptanoids in Curcuma comosa represents a promising area of research for the development of new therapeutic agents. While the precise enzymatic pathway in this species is yet to be fully elucidated, the foundational knowledge of the phenylpropanoid pathway provides a robust framework for further investigation. The protocols and data presented in this guide offer a starting point for researchers to explore the rich phytochemistry of Curcuma comosa, with the ultimate goal of harnessing its bioactive compounds for human health. Future research should focus on the isolation and characterization of the specific enzymes involved in diarylheptanoid biosynthesis in C. comosa to enable metabolic engineering and optimization of production.

References

- 1. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of key polyketide synthases by integrated metabolome and transcriptome analysis on curcuminoid biosynthesis in Curcuma wenyujin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic analysis of Curcuma species from Asia based on intron regions of genes encoding diketide-CoA synthase and curcumin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A diarylheptanoid phytoestrogen from Curcuma comosa, 1,7-diphenyl-4,6-heptadien-3-ol, accelerates human osteoblast proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pure compound from Curcuma comosa Roxb. protects neurons against hydrogen peroxide-induced neurotoxicity via the activation of Nrf-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of natural products characterized by a seven-carbon chain linking two aromatic rings. This particular compound has garnered interest within the scientific community due to its presence in medicinal plants and its potential biological activities. It is a phenolic compound isolated from the roots and rhizomes of plants such as Curcuma comosa Roxb. and Tacca chantrieri.[1][2] The structural features, including multiple hydroxyl groups and chiral centers, suggest a potential for diverse pharmacological effects, making it a subject of interest for drug discovery and development.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods for the structural elucidation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane.

Chemical Structure and Properties

The fundamental structure of the molecule consists of a heptane backbone with hydroxyl substitutions at the 3 and 5 positions. This aliphatic chain is flanked on both ends by 3,4-dihydroxyphenyl (catechol) moieties.

Molecular Formula: C₁₉H₂₄O₆[2]

Molecular Weight: 348.39 g/mol [2]

IUPAC Name: 4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol[2]

CAS Number: 408324-01-6[2]

Stereochemistry

The heptane chain contains two chiral centers at positions C-3 and C-5. The absolute configuration of the naturally occurring enantiomer has been determined to be (3R, 5R).[3] This specific stereochemistry is crucial for its biological activity and molecular interactions. The determination of the absolute configuration is typically achieved through advanced analytical techniques such as the application of the CD exciton chirality method on derivatized forms of the molecule.[3]

Quantitative Structural Data

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₆ | PubChem[2] |

| Molecular Weight | 348.39 g/mol | PubChem[2] |

| Exact Mass | 348.15728848 Da | PubChem[2] |

| XLogP3 | 2.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 6 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |

| Rotatable Bond Count | 10 | PubChem[2] |

Note: Some values are computationally predicted.

Experimental Protocols

The isolation and structural elucidation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane involve a series of chromatographic and spectroscopic techniques. The following is a representative protocol based on methodologies for isolating diarylheptanoids from natural sources like Tacca chantrieri and Curcuma comosa.

Isolation Protocol

-

Extraction: The dried and powdered rhizomes of the source plant are extracted with a suitable solvent, typically ethanol or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity. Diarylheptanoids are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The bioactive fraction (e.g., EtOAc fraction) is subjected to multiple steps of column chromatography.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, such as a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity.

-

Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column using a solvent like methanol to remove smaller impurities.

-

Preparative HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.

-

Structural Elucidation Protocol

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, including signals for aromatic protons, methine protons on the heptane chain, and methylene protons.

-

¹³C NMR: Determines the number of carbon atoms and their types (e.g., aromatic, aliphatic, oxygenated).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the spin systems of the heptane chain and the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different structural fragments.

-

-

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry, the isolated diol can be derivatized, for example, by forming bis-p-bromobenzoyl derivatives. The CD spectrum of the derivative can then be analyzed using the exciton chirality method to assign the absolute configuration of the chiral centers.[3]

Potential Signaling Pathway Involvement

While the direct signaling pathways of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane are not yet fully elucidated, a closely related glucoside derivative, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to significantly activate Peroxisome Proliferator-Activated Receptor (PPAR) transcriptional activity, with a specific effect on PPARβ(δ). This suggests that the parent compound may also interact with PPAR signaling pathways, which are critical regulators of lipid metabolism, inflammation, and cellular differentiation.

Below is a proposed logical workflow for investigating the interaction of this compound with the PPAR signaling pathway.

Caption: Experimental workflow for investigating PPAR activation.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the isolation and structural elucidation processes.

Isolation Workflow

Caption: General workflow for the isolation of the compound.

Structural Elucidation Workflow

Caption: Workflow for determining the chemical structure.

Conclusion

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a structurally defined natural product with significant potential for further pharmacological investigation. Its defined (3R, 5R) stereochemistry is a key feature that likely governs its biological interactions. The protocols outlined in this guide provide a framework for its isolation and characterization, which are essential first steps in any drug discovery program. Future research should focus on elucidating its precise mechanism of action, including its role in PPAR signaling, and exploring its therapeutic potential in various disease models.

References

In-Depth Technical Guide on the Physicochemical Properties of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a naturally occurring diarylheptanoid found in medicinal plants such as Curcuma comosa and Tacca chantrieri.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, essential for its evaluation in drug discovery and development. The document details its chemical structure, calculated properties, and available information on its biological activities, including the modulation of key signaling pathways. Experimental protocols for the determination of crucial physicochemical parameters are also outlined to guide further research.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is limited, a summary of its computed properties provides valuable insights.

Table 1: Summary of Physicochemical Data for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₆ | PubChem[2] |

| Molecular Weight | 348.39 g/mol | PubChem[2] |

| XLogP3 | 2.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 6 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |

| Rotatable Bond Count | 10 | PubChem[2] |

| Topological Polar Surface Area | 121 Ų | PubChem[2] |

| Heavy Atom Count | 25 | PubChem[2] |

| Formal Charge | 0 | PubChem[2] |

| Complexity | 469 | PubChem[2] |

Note: The properties listed above are computationally generated and may differ from experimental values.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate determination of physicochemical properties. The following section outlines detailed methodologies for key experiments relevant to 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane.

Determination of Partition Coefficient (LogP) by HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. A common method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Methodology:

-

Preparation of Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4) are prepared.

-

Preparation of Standard Solutions: A set of standard compounds with a range of known LogP values are dissolved in a suitable solvent.

-

Preparation of Sample Solution: A solution of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is prepared in the same solvent as the standards.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Detection: UV detector at a wavelength where the compound and standards have maximum absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Procedure: a. The HPLC system is equilibrated with each mobile phase composition. b. The standard solutions and the sample solution are injected sequentially. c. The retention time (t_R) for each compound is recorded. d. The dead time (t_0) of the system is determined using a non-retained compound (e.g., uracil). e. The capacity factor (k') is calculated for each compound using the formula: k' = (t_R - t_0) / t_0. f. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values. g. The LogP of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is determined from its log k' value using the calibration curve.

Determination of Acid Dissociation Constant (pKa) by Spectrophotometry

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is important for understanding its ionization state at different physiological pH values. For phenolic compounds like 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, spectrophotometry is a suitable method for pKa determination.

Principle: The UV-Vis absorption spectrum of a phenolic compound changes with the pH of the solution due to the deprotonation of the hydroxyl groups. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with a wide range of pH values (e.g., from pH 2 to 12) are prepared.

-

Preparation of Stock Solution: A stock solution of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is prepared in a suitable solvent (e.g., ethanol or DMSO).

-

Procedure: a. A constant aliquot of the stock solution is added to each buffer solution to achieve the same final concentration. b. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. c. A wavelength is selected where the absorbance difference between the protonated and deprotonated forms of the compound is maximal. d. The absorbance at this selected wavelength is plotted against the pH. e. The pKa value corresponds to the pH at which the absorbance is halfway between the minimum and maximum absorbance values on the resulting sigmoidal curve.

Biological Activity and Signaling Pathways

A glycoside derivative of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, specifically (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to exhibit significant biological activities. It is a potent inhibitor of TNF-α-induced NF-κB transcriptional activity and an activator of PPAR transcriptional activity, with a specific effect on the PPARβ/δ isoform.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. The inhibition of this pathway by the glycoside of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane suggests its potential as an anti-inflammatory agent.

Activation of PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation. The activation of PPARβ/δ by the glycoside of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane highlights its potential for the treatment of metabolic disorders.

References

Spectroscopic and Mechanistic Insights into 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of natural products characterized by a seven-carbon chain linking two phenyl rings. This particular compound has been isolated from the rhizomes of medicinal plants such as Curcuma comosa Roxb. and Tacca chantrieri[1][2][3]. Diarylheptanoids from these sources have garnered significant interest within the scientific community due to their diverse biological activities, including potential estrogenic and cytotoxic effects. This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, detailed experimental protocols for its characterization, and an exploration of its potential signaling pathways.

Spectroscopic Data

The structural elucidation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The absolute configurations of the chiral centers at C-3 and C-5 have been determined as (3R, 5R) in some isolated examples through methods like the application of the CD exciton chirality method to derivatives[2].

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.

| Ionization Mode | Mass (m/z) | Formula | Error (ppm) |

| ESI-TOF | [M+H]⁺ | C₁₉H₂₅O₆ | < 5 |

Note: The data in this table is representative and should be confirmed with experimental values from the cited literature.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) provides insights into the structure of the molecule through characteristic fragmentation patterns. For diarylheptanoids, common fragmentation includes cleavages of the heptane chain and losses of water from the hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. The following tables present the anticipated chemical shifts based on the analysis of closely related diarylheptanoids. The definitive data is reported in the work by Yokosuka et al. (2002) in the Journal of Natural Products[2].

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.50-2.65 | m | |

| 2 | 1.55-1.70 | m | |

| 3 | 3.75-3.85 | m | |

| 4 | 1.40-1.55 | m | |

| 5 | 3.75-3.85 | m | |

| 6 | 1.55-1.70 | m | |

| 7 | 2.50-2.65 | m | |

| 2' | 6.65-6.75 | d | 2.0 |

| 5' | 6.65-6.75 | d | 8.0 |

| 6' | 6.50-6.60 | dd | 8.0, 2.0 |

| 2'' | 6.65-6.75 | d | 2.0 |

| 5'' | 6.65-6.75 | d | 8.0 |

| 6'' | 6.50-6.60 | dd | 8.0, 2.0 |

Note: This is a representative table. Actual chemical shifts and coupling constants should be referenced from the primary literature.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | δC (ppm) |

| 1 | ~32 |

| 2 | ~40 |

| 3 | ~70 |

| 4 | ~45 |

| 5 | ~70 |

| 6 | ~40 |

| 7 | ~32 |

| 1' | ~135 |

| 2' | ~117 |

| 3' | ~146 |

| 4' | ~144 |

| 5' | ~116 |

| 6' | ~121 |

| 1'' | ~135 |

| 2'' | ~117 |

| 3'' | ~146 |

| 4'' | ~144 |

| 5'' | ~116 |

| 6'' | ~121 |

Note: This is a representative table. Actual chemical shifts should be referenced from the primary literature.

Experimental Protocols

The isolation and characterization of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane involve several key experimental procedures.

Isolation and Purification

-

Extraction: The dried and powdered rhizomes of Curcuma comosa or Tacca chantrieri are typically extracted with a solvent such as methanol or ethanol at room temperature.

-

Fractionation: The crude extract is then partitioned between solvents of varying polarity, for example, n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

-

Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple chromatographic steps, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assign the structure of the molecule.

-

-

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for diarylheptanoids.

-

Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) is used to determine the accurate mass and elemental composition. Tandem MS (MS/MS) is performed to obtain fragmentation data for structural confirmation.

-

Signaling Pathway and Biological Activity

Diarylheptanoids isolated from Curcuma comosa have been reported to exhibit estrogenic activity. While the specific signaling pathway for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is not yet fully elucidated, the activity of structurally similar compounds from the same source suggests a mechanism involving the estrogen receptor (ER).

The proposed signaling pathway involves the binding of the diarylheptanoid to the estrogen receptor, which then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.

Caption: Proposed estrogenic signaling pathway for diarylheptanoids.

Conclusion

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a bioactive natural product with potential for further investigation in drug discovery. This guide provides a foundational understanding of its spectroscopic characteristics and a framework for its isolation and analysis. The elucidation of its precise mechanism of action and the full scope of its biological activities remain promising areas for future research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New diarylheptanoids and diarylheptanoid glucosides from the rhizomes of Tacca chantrieri and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Diarylheptanoids from Curcuma comosa: A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Curcuma comosa Roxb., a member of the Zingiberaceae family, has a rich history in traditional Thai medicine, particularly for managing female health issues. Modern scientific inquiry has identified diarylheptanoids as the principal bioactive constituents responsible for its therapeutic effects. This technical guide provides an in-depth analysis of the biological activities of these compounds, with a focus on their estrogenic, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further investigation and potential therapeutic applications.

Introduction to Diarylheptanoids from Curcuma comosa

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. In Curcuma comosa, these compounds are abundant and have been the subject of extensive research.[1][2] Their structural diversity contributes to a wide range of biological activities, making them promising candidates for the development of novel therapeutic agents. This whitepaper will systematically explore the key biological activities of diarylheptanoids isolated from Curcuma comosa.

Estrogenic and Anti-Estrogenic Activities

A significant body of research has focused on the phytoestrogenic properties of diarylheptanoids from Curcuma comosa. These compounds have demonstrated the ability to modulate estrogen receptor (ER) signaling, suggesting their potential use in hormone replacement therapy and for managing menopausal symptoms.[1][3][4][5]

Quantitative Data on Estrogenic Activity

The estrogenic potency of various diarylheptanoids has been quantified in several studies. The following table summarizes the key findings.

| Diarylheptanoid | Assay System | Endpoint | Quantitative Data | Reference |

| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (D3) | Yeast recombinant system with human ERα | Relative potency to 17β-estradiol | 4% | [3][5] |

| (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol (D1) | Uterotrophic assay in ovariectomized mice | Uterine weight | Inactive | [6] |

| 1,7-diphenyl-(6E)-6-hepten-3-one (D2) | Uterotrophic assay in ovariectomized mice | Uterine weight | Inactive | [6] |

| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (D3) | Uterotrophic assay in ovariectomized mice | Uterine weight | Markedly increased | [6] |

| 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 092) | Luciferase reporter gene assay in HEK-293T cells | Transcriptional activity | Agonist at 0.1-1 μM; Antagonist at 10-50 μM | [7] |

Experimental Protocols for Estrogenic Activity Assessment

This in vitro assay is commonly used to screen for estrogenic activity of compounds.

-

Yeast Strain: Saccharomyces cerevisiae co-transformed with two plasmids: one expressing the human estrogen receptor α (hERα) and the other containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., β-galactosidase).[3][8]

-

Metabolic Activation: Test compounds are incubated with a rat liver S9 fraction to simulate mammalian metabolism, as metabolic activation can enhance the estrogenic activity of diarylheptanoids.[3][5]

-

Assay Procedure:

-

The transformed yeast is cultured in a selective medium.

-

The yeast culture is then exposed to various concentrations of the test compounds (with or without S9 activation) or a standard estrogen like 17β-estradiol.

-

After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric substrate.

-

-

Data Analysis: The reporter gene activity is normalized to cell density and compared to the response induced by 17β-estradiol to determine the relative estrogenic potency.

This in vivo assay is a standard method to assess the estrogenic effect of a compound on the uterus.

-

Animal Model: Immature or adult ovariectomized female rodents (mice or rats) are used. Ovariectomy removes the endogenous source of estrogens.[6]

-

Treatment: The animals are treated with the test compound or a vehicle control, typically via oral gavage or subcutaneous injection, for a specified period (e.g., 3-7 days). A positive control group receives a known estrogen, such as 17β-estradiol.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised, trimmed of fat, and weighed (wet and/or dry weight).

-

Data Analysis: A significant increase in uterine weight in the treated group compared to the vehicle control group indicates an estrogenic effect.

Signaling Pathways in Estrogenic Activity

Diarylheptanoids from Curcuma comosa exert their estrogenic effects primarily through the estrogen receptor-dependent signaling pathway. The diarylheptanoid D3 has been shown to be an ERα selective agonist.[6] Its biological action involves direct binding to ER and requires the activation function 2 (AF2) domain of the receptor.[6] This interaction leads to the regulation of both classical and nonclassical ER-mediated gene expression.[6]

Anti-inflammatory Activity

Several diarylheptanoids from Curcuma comosa have demonstrated significant anti-inflammatory properties, suggesting their potential for treating inflammatory conditions.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity has been quantified through various in vitro and in vivo models.

| Diarylheptanoid | Assay System | Endpoint | Quantitative Data (IC50) | Reference |

| 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 1) | LPS-stimulated RAW 264.7 macrophages | IL-6 inhibition | 3.96 ± 0.12 ng/mL | [9] |

| 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 1) | LPS-stimulated RAW 264.7 macrophages | TNF-α inhibition | 0.94 ± 0.03 μg/mL | [9] |

| Mixture of (3S)- and (3R)-1-(4-hydroxyphenyl)-7-phenyl-(4E,6E)-4,6-heptadien-3-ol (1a and 1b) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | Potent inhibition | [10][11] |

| Diarylheptanoid 14 (structure not specified) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | Potent inhibition | [10] |

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of the test diarylheptanoid for a short period (e.g., 1-2 hours).

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration that inhibits 50% of NO production, is then determined.

This assay quantifies the inhibition of pro-inflammatory cytokine production.

-

Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Assay Procedure:

-

Similar to the NO inhibition assay, cells are pre-treated with the test compound followed by stimulation with LPS.

-

After incubation, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The concentration-dependent inhibition of cytokine production is determined, and IC50 values are calculated.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of diarylheptanoids from Curcuma comosa are mediated through the suppression of key inflammatory pathways. This includes the inhibition of pro-inflammatory cytokine expression and the reduction of cyclooxygenase-2 (COX-2) levels.[12][13]

Anticancer Activity

Certain diarylheptanoids from Curcuma comosa have exhibited promising cytotoxic and antiproliferative effects against cancer cell lines, particularly leukemia.

Quantitative Data on Anticancer Effects

The anticancer potential of these compounds has been evaluated in various cancer cell lines.

| Diarylheptanoid | Cancer Cell Line | Endpoint | Quantitative Data (IC50) | Reference |

| 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 1) | HL-60 (human promyelocytic leukemia) | Cytotoxicity | Strongest effect among tested compounds | [9][14] |

| trans-1,7-diphenyl-5-hydroxy-1-heptene (DHH) | K562/ADR (doxorubicin-resistant human leukemic cells) | Cytotoxicity | 83.6 ± 2.2 µM | [15] |

Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Lines: A panel of cancer cell lines (e.g., HL-60, KG-1a, K562/ADR) and a non-cancerous cell line (for assessing selectivity) are used.[9][15][16]

-

Assay Procedure:

-

Cells are seeded in 96-well plates and incubated to allow for attachment (for adherent cells) or stabilization.

-

The cells are then treated with a range of concentrations of the test diarylheptanoid for a specified duration (e.g., 24, 48, or 72 hours).

-

After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

-

-

Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

This technique is used to determine the effect of a compound on the progression of the cell cycle.

-

Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (e.g., IC50) for a defined period.

-

Cell Staining: The cells are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. For example, compound 1 from Curcuma comosa was found to suppress the cell cycle at the S phase in KG-1a cells.[9]

Mechanisms of Anticancer Action

The anticancer activity of diarylheptanoids from Curcuma comosa involves multiple mechanisms. Compound 1 has been shown to significantly decrease the expression of Wilms' tumor 1 (WT1) protein, a marker for leukemic cell proliferation, in a time- and dose-dependent manner in KG-1a cells.[9] Additionally, trans-1,7-diphenyl-5-hydroxy-1-heptene (DHH) has been identified as a modulator of P-glycoprotein (P-gp) function, which can reverse multidrug resistance in cancer cells.[17] DHH was shown to decrease the IC50 of doxorubicin in resistant K562/ADR cells and enhance apoptosis.[17]

Other Notable Biological Activities

Beyond the major activities discussed, diarylheptanoids from Curcuma comosa have been reported to possess other beneficial properties.

-

Osteogenic Effects: The diarylheptanoid (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD) has been shown to accelerate human osteoblast proliferation and differentiation at nanomolar concentrations, suggesting its potential in preventing bone loss.[18] This effect is mediated through the estrogen receptor and involves the activation of MAP kinase signaling.[18]

-

Wound Healing: The diarylheptanoid ASPP 092, when applied topically, has been found to accelerate wound healing in rats by promoting re-epithelialization and granulation tissue formation, and by reducing inflammation through the downregulation of COX-2 expression.[13]

-

Antioxidant Activity: Several diarylheptanoids exhibit antioxidant properties, which may contribute to their overall therapeutic effects.[9][13]

Conclusion and Future Directions

The diarylheptanoids isolated from Curcuma comosa represent a versatile class of natural products with a broad spectrum of biological activities. Their well-documented estrogenic, anti-inflammatory, and anticancer properties, supported by quantitative data and mechanistic insights, underscore their significant potential for drug development. The detailed experimental protocols and signaling pathway diagrams provided in this whitepaper are intended to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug discovery.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic potential and selectivity of these compounds.

-

In-depth Mechanistic Studies: To further elucidate the molecular targets and signaling pathways involved in their biological activities.

-

Pharmacokinetic and Toxicological Profiling: To assess their drug-like properties and safety for potential clinical applications.

-

Clinical Trials: To evaluate the efficacy of promising diarylheptanoid candidates in human subjects for various therapeutic indications.

By continuing to explore the rich chemical diversity of Curcuma comosa, the scientific community can unlock the full therapeutic potential of its diarylheptanoid constituents.

References

- 1. Diarylheptanoid Phytoestrogens Isolated from the Medicinal Plant Curcuma comosa: Biologic Actions in Vitro and in Vivo Indicate Estrogen Receptor–Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Estrogenic activity of diarylheptanoids from Curcuma comosa Roxb. Requires metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Estrogenic activity of diarylheptanoids from Curcuma comosa Roxb. Requires metabolic activation. | Semantic Scholar [semanticscholar.org]

- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 6. Diarylheptanoid phytoestrogens isolated from the medicinal plant Curcuma comosa: biologic actions in vitro and in vivo indicate estrogen receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Estrogen Receptor Modulator (SERM)-like Activities of Diarylheptanoid, a Phytoestrogen from Curcuma comosa, in Breast Cancer Cells, Pre-osteoblast Cells, and Rat Uterine Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic and Antiproliferative Effects of Diarylheptanoids Isolated from Curcuma comosa Rhizomes on Leukaemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diarylheptanoids of Curcuma comosa with inhibitory effects on nitric oxide production in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diarylheptanoids of curcuma comosa with inhibitory effects on nitric oxide production in macrophage RAW 264.7 Cells [cads.arda.or.th]

- 12. ASPP 092, a phenolic diarylheptanoid from Curcuma comosa suppresses experimentally-induced inflammatory ear edema in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxic and Antiproliferative Effects of Diarylheptanoids Isolated from Curcuma comosa Rhizomes on Leukaemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. DSpace [kuscholarworks.ku.edu]

- 18. A diarylheptanoid phytoestrogen from Curcuma comosa, 1,7-diphenyl-4,6-heptadien-3-ol, accelerates human osteoblast proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Phytoestrogenic Potential of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Technical Guide for Researchers

Disclaimer: As of late 2025, specific studies detailing the phytoestrogenic effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane are not available in the public domain. This technical guide provides a comprehensive framework for investigating the potential estrogenic activity of this compound, based on established methodologies and the known activities of structurally related diarylheptanoids and other phytoestrogens.

Introduction

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a diarylheptanoid, a class of plant secondary metabolites known for a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4] Diarylheptanoids are structurally characterized by two aromatic rings linked by a seven-carbon chain.[4][5] The structural similarity of many phenolic plant compounds to endogenous estrogens raises the possibility of their interaction with estrogen receptors (ERs), classifying them as potential phytoestrogens.[6][7] Phytoestrogens can exert both estrogenic and anti-estrogenic effects, making them subjects of interest for their potential therapeutic applications in hormone-dependent conditions.[7]

This guide outlines the requisite experimental protocols, data presentation standards, and conceptual frameworks for a thorough investigation into the phytoestrogenic effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane.

Section 1: Quantitative Data on Phytoestrogenic Activity

A comprehensive assessment of a compound's phytoestrogenic potential requires quantitative analysis of its interaction with estrogen receptors and its functional effects on estrogen-responsive systems. The following tables provide a template for the presentation of such data.

Table 1: Estrogen Receptor Binding Affinity

This table is designed to summarize the results of competitive binding assays, which determine the affinity of the test compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in comparison to the endogenous ligand, 17β-estradiol (E2).

| Compound | Receptor | IC50 (nM)¹ | Ki (nM)² | Relative Binding Affinity (%)³ |

| 17β-estradiol (Reference) | ERα | Value | Value | 100 |

| ERβ | Value | Value | 100 | |

| 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane | ERα | Value | Value | Value |

| ERβ | Value | Value | Value | |

| Known Phytoestrogen (e.g., Genistein) | ERα | Value | Value | Value |

| ERβ | Value | Value | Value |

¹IC50 (Inhibitory Concentration 50%): Concentration of the compound that displaces 50% of a radiolabeled ligand from the receptor. ²Ki (Inhibition Constant): Calculated from the IC50 value, representing the binding affinity of the compound for the receptor. ³Relative Binding Affinity (RBA): (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Table 2: In Vitro Estrogenic/Antiestrogenic Activity

This table summarizes the functional activity of the compound in cell-based reporter gene assays. It quantifies the compound's ability to act as an agonist (activate the receptor) or an antagonist (block the receptor).

| Cell Line (Receptor) | Assay Type | Compound | EC50 (nM)¹ (Agonist) | Emax (%)² (Agonist) | IC50 (nM)³ (Antagonist) |

| MCF-7 (ERα) | ERE-Luciferase | 17β-estradiol (Reference) | Value | 100 | N/A |

| 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane | Value | Value | Value | ||

| Known Antagonist (e.g., Tamoxifen) | N/A | N/A | Value | ||

| HEK293-ERβ | ERE-Luciferase | 17β-estradiol (Reference) | Value | 100 | N/A |

| 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane | Value | Value | Value | ||

| Known Antagonist (e.g., Fulvestrant) | N/A | N/A | Value |

¹EC50 (Effective Concentration 50%): Concentration of the agonist that produces 50% of the maximal response. ²Emax (Maximum Effect): The maximum response produced by the agonist, expressed as a percentage of the response to 17β-estradiol. ³IC50 (Inhibitory Concentration 50%): Concentration of the antagonist that inhibits the response to a fixed concentration of 17β-estradiol by 50%.

Section 2: Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of findings. The following are standard protocols for assessing phytoestrogenic activity.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane for ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ.

-

[³H]-17β-estradiol (radioligand).

-

Test compound: 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane.

-

Unlabeled 17β-estradiol (for standard curve).

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Hydroxyapatite slurry.

-

Scintillation cocktail and counter.

Procedure:

-

A constant concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [³H]-17β-estradiol.

-

Increasing concentrations of the unlabeled test compound or unlabeled 17β-estradiol are added to compete for binding to the receptor.

-

The incubation is carried out at 4°C for a defined period (e.g., 18-24 hours) to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand using a hydroxyapatite slurry.

-

The slurry is washed with buffer to remove non-specifically bound ligand.

-

The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

The IC50 value is determined from the resulting competition curve.

Estrogen-Responsive Element (ERE) Luciferase Reporter Gene Assay

Objective: To assess the ability of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane to activate or inhibit estrogen receptor-mediated gene transcription.

Materials:

-

Human breast cancer cell line (e.g., MCF-7, which endogenously expresses ERα) or a host cell line (e.g., HEK293) transiently or stably transfected with an ERα or ERβ expression vector.

-

A reporter plasmid containing multiple copies of the vitellogenin ERE upstream of a luciferase reporter gene.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

Cell culture medium, stripped of endogenous steroids (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum).

-

Test compound, 17β-estradiol, and a known antagonist (e.g., tamoxifen).

-

Luciferase assay reagent.

Procedure:

-

Cells are seeded in multi-well plates and allowed to attach.

-

If necessary, cells are transfected with the ERE-luciferase reporter plasmid and the control plasmid.

-

After transfection, the medium is replaced with steroid-free medium.

-

For agonist activity: Cells are treated with increasing concentrations of the test compound or 17β-estradiol for 24 hours.

-

For antagonist activity: Cells are co-treated with a fixed concentration of 17β-estradiol (at its EC50) and increasing concentrations of the test compound for 24 hours.

-

Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.

Section 3: Visualizations of Signaling Pathways and Workflows

Understanding the molecular mechanisms of phytoestrogen action is crucial. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: Classical estrogen receptor signaling pathway.

Caption: A typical workflow for phytoestrogen evaluation.

References

- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological evaluation of curcumin and related diarylheptanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Phytoestrogens and Their Health Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Antioxidant Properties of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Antioxidant Potential of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Introduction

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a diarylheptanoid, a class of plant secondary metabolites known for their diverse pharmacological activities. This compound has been identified in plant species such as Curcuma comosa and Tacca chantrieri. The presence of multiple phenolic hydroxyl groups in its structure suggests a significant potential for antioxidant activity, as these moieties are crucial for scavenging free radicals and chelating metal ions. This technical guide aims to provide a comprehensive overview of the currently available scientific information regarding the antioxidant properties of this specific diarylheptanoid.

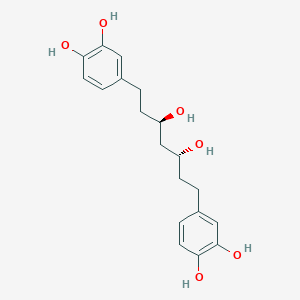

Molecular Structure:

Caption: Chemical structure of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane.

Current State of Research

A thorough review of publicly available scientific literature reveals that while the existence and isolation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane have been documented, there is a significant lack of specific quantitative data regarding its antioxidant properties. Research has confirmed its presence in the rhizomes of Tacca chantrieri and it is also associated with Kaempferia galanga. The broader class of diarylheptanoids is generally recognized for antioxidant activities, which are attributed to their phenolic structures. However, specific in-vitro and in-vivo antioxidant assays for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane are not detailed in the currently accessible literature.

Anticipated Antioxidant Mechanisms

Based on its chemical structure, several antioxidant mechanisms can be hypothesized for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. These include:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

-

Single Electron Transfer (SET): The compound can donate an electron to a free radical, which is then followed by proton transfer.

-

Metal Ion Chelation: The catechol (3,4-dihydroxyphenyl) moieties are known to chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

Caption: Hypothesized antioxidant mechanisms.

Generic Experimental Protocols for Antioxidant Assessment

While specific data for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is unavailable, the following are standard, widely-used protocols for evaluating the antioxidant capacity of novel compounds. It is anticipated that these methods would be suitable for characterizing the antioxidant potential of the title compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, which is measured spectrophotometrically.

-

Reagents: DPPH solution in methanol, test compound dissolved in a suitable solvent, and a reference standard (e.g., Trolox, Ascorbic Acid).

-

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Caption: DPPH radical scavenging assay workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Principle: The pre-formed ABTS radical cation (ABTS•⁺), which has a blue-green color, is reduced by the antioxidant, leading to a discoloration that is measured spectrophotometrically.

-

Reagents: ABTS solution, potassium persulfate, test compound, and a reference standard.

-

Procedure:

-

Generate the ABTS•⁺ by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

-

Dilute the ABTS•⁺ solution to a specific absorbance at a given wavelength (e.g., 734 nm).

-

Add different concentrations of the test compound to the ABTS•⁺ solution.

-

After a set incubation time, measure the absorbance.

-

Calculate the percentage of scavenging and the IC50 value.

-

Caption: ABTS radical scavenging assay workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay